molecular formula C8H10BrNOS B1468908 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-ol CAS No. 1343743-52-1

1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-ol

Cat. No.: B1468908
CAS No.: 1343743-52-1
M. Wt: 248.14 g/mol
InChI Key: YALSIKKHANLAEM-UHFFFAOYSA-N
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Description

1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-ol is a synthetic compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a bromothiophene moiety attached to an azetidin-3-ol structure, which imparts unique chemical properties.

Preparation Methods

The synthesis of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-ol typically involves several steps, starting with the preparation of (4-bromothiophen-2-yl)methanol. This intermediate can be synthesized through the bromination of thiophene followed by a reduction reaction . The subsequent steps involve the formation of the azetidin-3-ol ring, which can be achieved through cyclization reactions under specific conditions. Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-ol has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-ol involves its interaction with specific molecular targets and pathways. The bromothiophene moiety can engage in π-π interactions with aromatic residues in proteins, while the azetidin-3-ol ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-ol can be compared with other similar compounds, such as:

    (4-Bromothiophen-2-yl)methanol: This compound shares the bromothiophene moiety but lacks the azetidin-3-ol ring, resulting in different chemical and biological properties.

    Thiophene derivatives: Other thiophene-based compounds may have different substituents, leading to variations in reactivity and applications.

    Azetidin-3-ol derivatives: Compounds with different substituents on the azetidin-3-ol ring can exhibit distinct chemical behaviors and biological activities.

Properties

IUPAC Name

1-[(4-bromothiophen-2-yl)methyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNOS/c9-6-1-8(12-5-6)4-10-2-7(11)3-10/h1,5,7,11H,2-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALSIKKHANLAEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=CS2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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